1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrazine moiety, makes it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Pyrazine Moiety: The pyrazine moiety is attached through an etherification reaction, where a pyrazine derivative reacts with the hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-7-methyl-3-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- 1-ethyl-7-methyl-3-(3-(quinolin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
Uniqueness
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the pyrazine moiety, in particular, distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-ethyl-7-methyl-3-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-25-13-17(19(27)16-7-6-14(2)24-20(16)25)21(28)26-10-4-5-15(12-26)29-18-11-22-8-9-23-18/h6-9,11,13,15H,3-5,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAARLSYBUWUEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC(C3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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